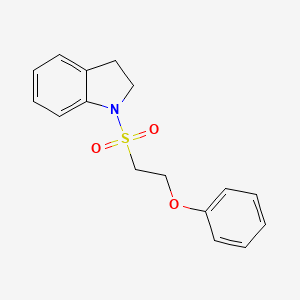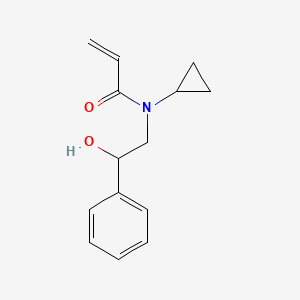
4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the sulfonamide group could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antitumor Agents
Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Compounds from this research have shown more potent and efficacious results than Doxorubicin, a reference drug, highlighting the potential of sulfonamide-bearing tetrahydroquinoline derivatives as new classes of antitumor agents (Alqasoumi et al., 2010).
Fluorophores for Zinc(II) Detection
Research into zinc(II) specific fluorophores, which are of substantial importance in studying intracellular Zn2+, has led to the development of novel fluorophores that fluoresce strongly when bound by Zn2+. This work contributes to understanding the factors affecting the fluorescence of such fluorophores and their potential applications in biological and chemical sensors (Kimber et al., 2001).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is crucial for pharmaceutical and agrochemical industries. Research has reported the diverse synthesis of such heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, demonstrating the synthetic potentials of these protocols for creating fluorinated molecules (Wu et al., 2017).
Selective Human Beta3 Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as human beta3 adrenergic receptor agonists. This research has identified compounds with significant selectivity and potency, indicating the therapeutic potential of these derivatives in treating conditions mediated by the beta3 adrenergic receptor (Parmee et al., 2000).
Human Carbonic Anhydrase Inhibitors
A novel series of compounds bearing a benzenesulfonamide moiety has been designed, synthesized, and shown to exhibit remarkable inhibition for human carbonic anhydrases II and VII, two enzymes involved in various physiological and pathological processes. This research not only advances understanding of enzyme inhibition but also aids in the design of new drugs targeting carbonic anhydrases (Bruno et al., 2017).
Mechanism of Action
Target of action
The compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring . Quinoline derivatives are known to interact with various biological targets, including DNA, enzymes, and receptors .
Mode of action
Many quinoline derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Quinoline derivatives are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. As a quinoline derivative, this compound might have good absorption and distribution properties due to the presence of the aromatic ring system .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with quinoline derivatives, the effects could be diverse .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and therefore its ability to interact with its targets could be affected by pH .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLTFWFXHVIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)


![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)



![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)


![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)
